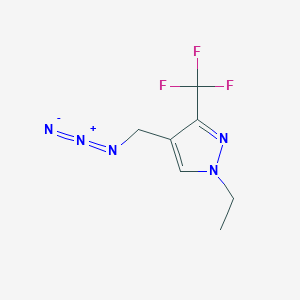

4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Descripción general

Descripción

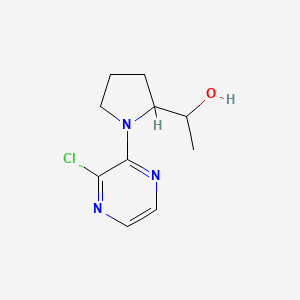

The compound “4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .

Synthesis Analysis

While specific synthesis methods for “4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” are not available, trifluoromethyl groups can be introduced into organic compounds through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, transition metal-mediated trifluoromethylation reactions have seen significant growth in recent years .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known for their unique properties, such as their high electronegativity .Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

Agrochemical Applications

Pyrazole carboxamide derivatives have been identified as significant for their potential in agrochemical applications. One study synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, demonstrating some with good nematocidal activity against Meloidogyne incognita, despite weak fungicidal activity (Zhao et al., 2017).

Pharmaceutical and Medicinal Chemistry

Pyrazole derivatives have shown promise in medicinal chemistry for their diverse biological activities. For instance, novel 1,2,3-triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach were evaluated for antimicrobial activities, demonstrating a broad spectrum of antimicrobial effects and moderate to good antioxidant activities (Bhat et al., 2016).

Material Science and Fluorescence Studies

Fluorescent Molecules

Research into the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones revealed novel fluorescent molecules that could be utilized as fluorophores due to their many binding sites. These compounds exhibited stronger fluorescence intensity than their methyl analogues, indicating their potential in material science applications (Wu et al., 2006).

Novel Chemical Syntheses

Advanced Synthesis Techniques

The use of brominated trihalomethylenones as precursors for synthesizing diverse pyrazole derivatives, including those with azidomethyl groups, demonstrates the versatility of these compounds in organic synthesis. Such methodologies enable the creation of compounds with potential applications in drug discovery, agrochemicals, and material science (Martins et al., 2013).

Mecanismo De Acción

The mechanism of action of a compound depends on its structure and the context in which it is used. While the mechanism of action for “4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds containing trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While specific safety data for “4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds containing trifluoromethyl groups can be hazardous. For example, 4-(trifluoromethyl)benzoyl chloride is considered hazardous and can cause severe skin burns and eye damage .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N5/c1-2-15-4-5(3-12-14-11)6(13-15)7(8,9)10/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGNXWMJXIJXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

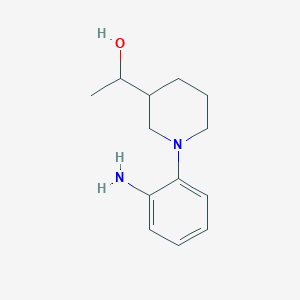

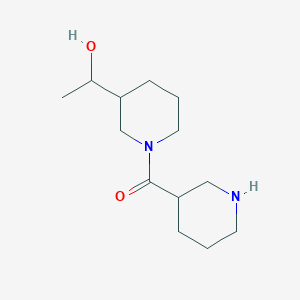

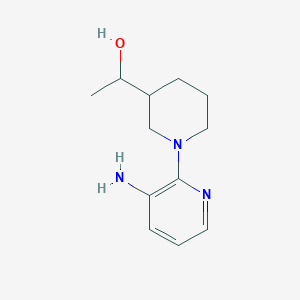

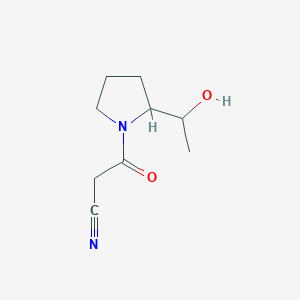

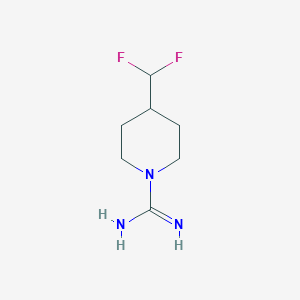

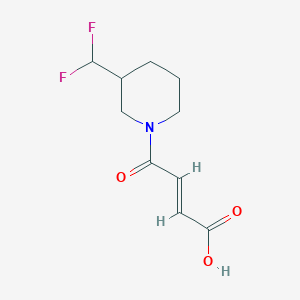

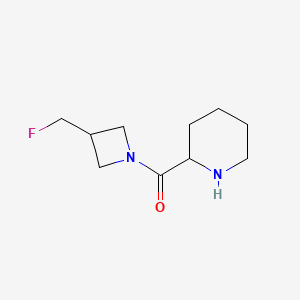

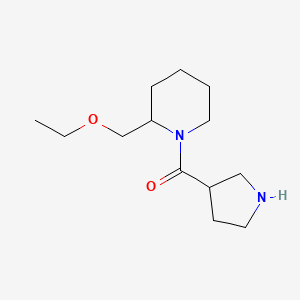

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)